molecular formula C5H10ClN3O B2704428 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 1415898-91-7

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride

Cat. No. B2704428
CAS RN: 1415898-91-7
M. Wt: 163.61
InChI Key: MIWZDJYUMABWIV-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 1415898-91-7 . It has a molecular weight of 163.61 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride, can be achieved through several methods . One method involves two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . Another method is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O.ClH/c1-5(2,6)4-7-3-9-8-4;/h3H,6H2,1-2H3;1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 163.61 and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Drug Discovery

The 1,2,4-oxadiazole ring, which is part of the compound , is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It’s a perfect framework for novel drug development .

Anticancer Applications

Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Antimicrobial Applications

The synthesized molecules of 1,2,4-oxadiazole derivatives have shown comparable antibacterial results to those of the reference drug (amoxicillin) . They have also been evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Treatment of Age-Related Diseases

1,2,4-oxadiazole derivatives have been used for the treatment of age-related diseases .

Hypertension Medication

Azilsartan, a drug containing the 1,2,4-oxadiazole unit, is used for hypertension medication .

Parkinson’s Disease Therapy

Opicapone, another drug with the 1,2,4-oxadiazole unit, was approved as adjunctive therapy of Parkinson’s disease .

Development of Energetic Materials

These heterocycles have been utilized for the development of energetic materials .

Fluorescent Dyes and OLEDs

The 1,2-diazole fragment present in the molecule acts as an electron withdrawing group, so it is widely used in various types of conducting systems . It is therefore possible to increase the quantum yield of fluorescence and improve the stability of the molecule .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Given the importance of 1,2,4-oxadiazoles in drug discovery , future research could focus on exploring the biological activity of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride and related compounds. This could involve testing the compound against various biological targets and evaluating its potential as a therapeutic agent.

properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-5(2,6)4-7-3-9-8-4;/h3H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWZDJYUMABWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride

CAS RN

1415898-91-7
Record name 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

tert-Butyl 2-(1,2,4-oxadiazol-3-yl)propan-2-ylcarbamate (0.668 g, 2.9 mmol) was dissolved in in ethyl acetate saturated with hydrochloride (10 mL) and stirred at room temperature for 0.5 h. Then it was concentrated to give product (0.45 g, 94%); MS (EI): m/e=128.2 [M+H]+.
Quantity
0.668 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
94%

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